molecular formula C11H14N4 B2841291 2H-Benzotriazole, 2-(4-piperidinyl)- CAS No. 830331-32-3

2H-Benzotriazole, 2-(4-piperidinyl)-

Cat. No.: B2841291
CAS No.: 830331-32-3
M. Wt: 202.261
InChI Key: QBZKELHEZMUAJP-UHFFFAOYSA-N
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Description

2H-Benzotriazole, 2-(4-piperidinyl)-: is a compound that combines the structural features of benzotriazole and piperidine Benzotriazole is a heterocyclic compound known for its stability and diverse applications, while piperidine is a six-membered ring containing nitrogen, commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzotriazole, 2-(4-piperidinyl)- typically involves the cyclization of 4-benzotriazol-2-yl-piperidine. One common method includes the reaction of benzotriazole with piperidine in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3). The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2H-Benzotriazole, 2-(4-piperidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the benzotriazole or piperidine rings, leading to different structural analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzotriazole or piperidine rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole or piperidine rings.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 2H-Benzotriazole, 2-(4-piperidinyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of antimicrobial agents. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for further pharmaceutical development .

Industry: In the industrial sector, 2H-Benzotriazole, 2-(4-piperidinyl)- is used in the production of corrosion inhibitors, dyes, and UV stabilizers.

Mechanism of Action

The mechanism of action of 2H-Benzotriazole, 2-(4-piperidinyl)- involves its interaction with specific molecular targets. In antimicrobial applications, the compound likely disrupts bacterial cell membranes or interferes with essential enzymatic processes. The exact pathways and molecular targets are still under investigation, but initial studies suggest that the compound binds to proteins involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Uniqueness: 2H-Benzotriazole, 2-(4-piperidinyl)- stands out due to its combined structural features of benzotriazole and piperidine. This unique combination allows it to exhibit properties of both classes of compounds, making it versatile for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

2-piperidin-4-ylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-4-11-10(3-1)13-15(14-11)9-5-7-12-8-6-9/h1-4,9,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZKELHEZMUAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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